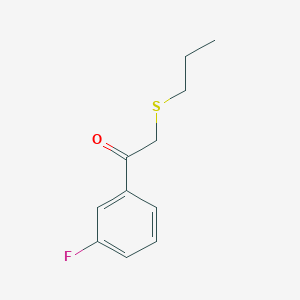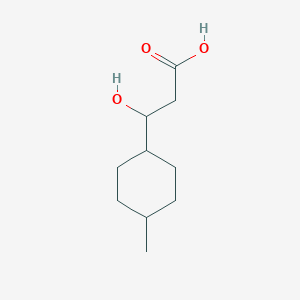
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is an organic compound characterized by a hydroxy group and a methylcyclohexyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid typically involves the hydroxylation of 3-(4-methylcyclohexyl)propanoic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common approach is the catalytic hydrogenation of 3-(4-methylcyclohexyl)propanoic acid using a palladium catalyst under hydrogen gas, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-(4-methylcyclohexyl)propanoic acid or 3-carboxy-3-(4-methylcyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-methylcyclohexyl)propanol or 3-(4-methylcyclohexyl)propane.
Substitution: Formation of 3-chloro-3-(4-methylcyclohexyl)propanoic acid or 3-amino-3-(4-methylcyclohexyl)propanoic acid.
Scientific Research Applications
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a biomarker for certain physiological conditions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The compound may also modulate oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group on the phenyl ring.
3-Hydroxy-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is unique due to the presence of the methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
GVYNKJVBUMGHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


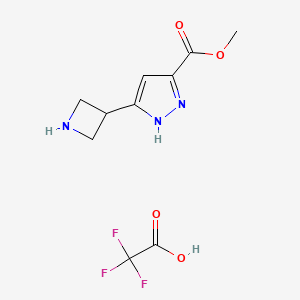
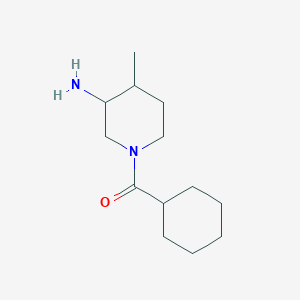

![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
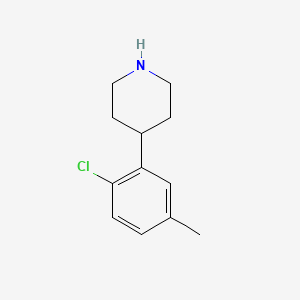
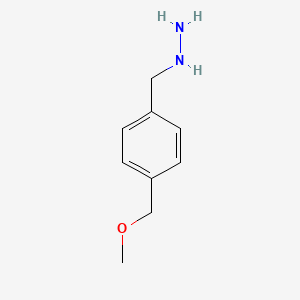
![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)

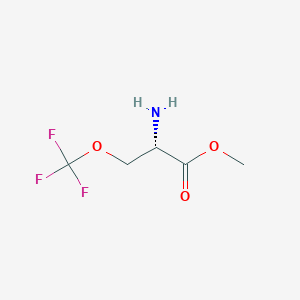
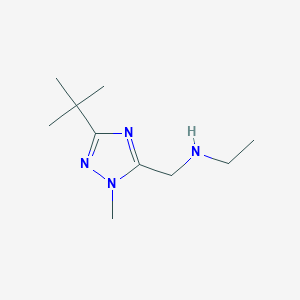
![9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13529936.png)

![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
